molecular formula C7H4Br2N2 B3219499 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-87-6

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3219499
CAS RN: 1190318-87-6
M. Wt: 275.93 g/mol
InChI Key: BBLSAAXWGLXUKQ-UHFFFAOYSA-N
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Description

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It exists in two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These structures resemble purine bases like adenine and guanine .

2.

Synthesis Analysis

The synthesis of this compound involves various methods. Researchers have employed both preformed pyrazole or pyridine starting materials. For instance, the first monosubstituted 1H-pyrrolo[2,3-c]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Bulow later synthesized N-phenyl-3-methyl substituted derivatives .

3.

Molecular Structure Analysis

The molecular structure of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused with a pyridine ring. The two bromine atoms are positioned at the 3rd and 4th positions. The diversity centers in this compound play a crucial role in its biological activity .

4.

Chemical Reactions Analysis

Research has explored the reactivity of this compound. It may undergo substitution reactions at various positions (N1, C3, C4, C5, and C6). Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .

properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLSAAXWGLXUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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